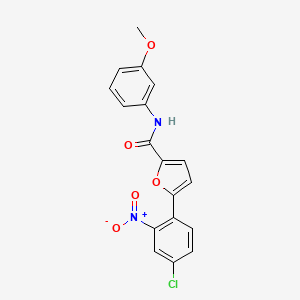

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Description

5-(4-Chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two aromatic substituents: a 4-chloro-2-nitrophenyl group at the 5-position of the furan ring and a 3-methoxyphenyl group attached to the carboxamide nitrogen. Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and interaction with biological targets .

Properties

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5/c1-25-13-4-2-3-12(10-13)20-18(22)17-8-7-16(26-17)14-6-5-11(19)9-15(14)21(23)24/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTGWNQHWXYKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Furan Ring Formation: Cyclization reactions to form the furan ring.

Amidation: Coupling of the furan derivative with a methoxyphenylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of 5-(4-amino-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Furan-2-carboxamide Derivatives

Key Observations:

Chlorophenyl substituents (e.g., CPPF, compound 66) are associated with anticancer and antimicrobial activities, likely due to increased lipophilicity and membrane penetration . Methoxy groups (target compound, A-803467) improve solubility and modulate pharmacokinetics .

Synthetic Efficiency :

- Yields for furan-2-carboxamides vary widely (55–89%), influenced by coupling reagents (e.g., EDCI in CPPF synthesis) and reaction conditions .

Pharmacological Profiles

Key Findings:

- Its 3-methoxyphenyl group differentiates it from analogues like A-803467, which features a 3,5-dimethoxyphenyl group linked to sodium channel inhibition .

Physicochemical and Crystallographic Data

- Crystallography: Related N-(4-chloro-2-nitrophenyl) derivatives (e.g., N-(4-Cl-2-NO₂Ph)-N-(methylsulfonyl)acetamide) exhibit planar aromatic systems with intermolecular hydrogen bonds, influencing stability and packing .

- Thermal Stability : Melting points for furan-2-carboxamides range from 178°C to >300°C, correlating with substituent polarity and molecular symmetry .

Biological Activity

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and multiple aromatic substituents, which contribute to its biological properties. The presence of the 4-chloro-2-nitrophenyl group is notable for its potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of related compounds with similar structures. For instance, derivatives exhibiting synergistic effects with established antibiotics like Ciprofloxacin have shown promising results against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial potential .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

| 4a | 0.30 | Pseudomonas aeruginosa |

| 5a | 0.28 | Klebsiella pneumoniae |

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, research has shown that certain derivatives inhibit tubulin polymerization, which is crucial for cancer cell division . The IC50 values for these derivatives suggest effective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 12 | MCF-7 |

| Compound C | 18 | A549 |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 μM .

- Antibiofilm Activity : Certain compounds demonstrated significant inhibition of biofilm formation in Staphylococcus species, which is critical for preventing chronic infections .

- Tubulin Inhibition : The ability to disrupt tubulin polymerization suggests a potential pathway for anticancer activity, as this disrupts the mitotic spindle formation necessary for cell division .

Case Studies

A detailed case study on the compound's derivatives revealed their effectiveness in treating resistant bacterial strains when combined with traditional antibiotics. This synergistic effect not only enhances the efficacy of existing treatments but also reduces the required dosages, minimizing side effects.

Q & A

Q. What are the common synthetic routes for synthesizing 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the furan-2-carboxamide core via coupling reactions (e.g., using furan-2-carbonyl chloride and substituted anilines) .

- Step 2: Introduction of substituents (e.g., 4-chloro-2-nitrophenyl and 3-methoxyphenyl groups) through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Step 3: Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like Pd(PPh₃)₄) to enhance yield and purity . Key intermediates should be purified using column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

- Spectroscopy: NMR (¹H/¹³C) confirms substituent positions and purity. IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography: Resolves bond angles, dihedral angles between aromatic rings, and intramolecular interactions (e.g., hydrogen bonding between nitro and amide groups) .

- Mass spectrometry: Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Temperature control: Lower temperatures reduce side reactions during nitro-group substitutions .

- Catalyst screening: Palladium-based catalysts improve efficiency in cross-coupling steps .

- Scale-up considerations: Continuous flow reactors minimize batch variability in industrial settings .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Structure-activity relationship (SAR) studies: Compare analogs with varying substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to identify critical functional groups .

- Target-specific assays: Use kinase inhibition or bacterial membrane permeability assays to isolate mechanisms .

- Molecular docking: Predict binding affinities to targets like DNA topoisomerases or microbial enzymes to rationalize discrepancies .

Q. How can computational tools predict pharmacokinetic properties?

- Software: Use Schrödinger Suite or AutoDock for ADMET profiling (absorption, distribution, metabolism, excretion, toxicity).

- Descriptors: LogP (lipophilicity), polar surface area, and hydrogen-bonding capacity correlate with bioavailability .

- Case study: Similar furan carboxamides show moderate blood-brain barrier permeability but rapid hepatic metabolism via CYP3A4 .

Methodological Recommendations

- Contradiction analysis: Use orthogonal assays (e.g., SPR for binding kinetics alongside cell viability assays) to validate mechanisms .

- Synthetic troubleshooting: Monitor reaction progress via TLC/HPLC to isolate intermediates and identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.